molecular formula C17H14Cl2O4 B13948903 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-97-7

2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

Katalognummer: B13948903
CAS-Nummer: 60012-97-7
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: BWAKJMJHQKFPTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound with the molecular formula C17H14Cl2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety.

Vorbereitungsmethoden

The synthesis of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-hydroxy-2-methylpropanoic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Wissenschaftliche Forschungsanwendungen

2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid can be compared with other similar compounds, such as:

    Fenofibric acid: Known for its lipid-lowering effects and used in the treatment of hyperlipidemia.

    Clofibric acid: Another lipid-lowering agent with similar structural features.

    Bezafibrate: Used to treat hyperlipidemia and has a similar mechanism of action.

Eigenschaften

CAS-Nummer

60012-97-7

Molekularformel

C17H14Cl2O4

Molekulargewicht

353.2 g/mol

IUPAC-Name

2-[4-(2,6-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-11-8-6-10(7-9-11)15(20)14-12(18)4-3-5-13(14)19/h3-9H,1-2H3,(H,21,22)

InChI-Schlüssel

BWAKJMJHQKFPTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.